2-(炔丙-2-氧基)苯甲腈

描述

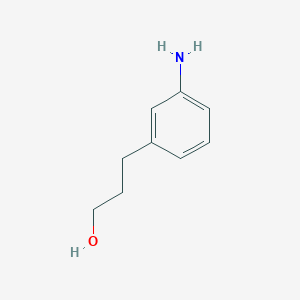

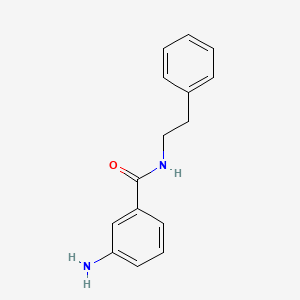

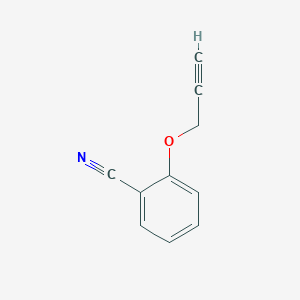

2-(Prop-2-yn-1-yloxy)benzonitrile is a chemical compound that is part of a broader class of (prop-2-ynyloxy)benzene derivatives. These compounds are of interest due to their potential applications in various fields, including materials science and medicinal chemistry. The compound features a benzonitrile moiety with a propargyl ether substituent, which can be involved in further chemical transformations .

Synthesis Analysis

The synthesis of (prop-2-ynyloxy)benzene derivatives, including 2-(prop-2-yn-1-yloxy)benzonitrile, has been achieved through reactions with propargyl bromide. A study demonstrated that the reaction proceeds in the presence of K2CO3 as a base and acetone as a solvent, yielding the products in good percentages ranging from 53% to 85% . The presence of electron-withdrawing groups on the phenol derivatives was found to favor the reaction due to the stabilization of the phenoxide ion, which is a key intermediate in the reaction mechanism .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various characterization techniques, including X-ray crystallography. For instance, the crystal structure of a similar compound, 4-(prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile, was elucidated, revealing that the propargyl group is slightly twisted out of the plane of the benzene ring . This information is crucial for understanding the reactivity and interaction of these molecules with other chemical entities.

Chemical Reactions Analysis

The propargyl ether moiety in these compounds is reactive and can participate in further chemical transformations. For example, the compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile underwent a click reaction with sugar azide to form a triazole ring, demonstrating the versatility of the propargyl ether in synthetic chemistry . Additionally, prop-2-ynylsulfonium salts, which are structurally related, have been used in divergent domino reactions to access sulfur-containing heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of the propargyl group can affect the liquid crystalline behavior of certain benzonitrile derivatives, as observed in a study where compounds with varying alkoxy chain lengths were synthesized and characterized . The electronic properties, such as the band gap and frontier molecular orbitals, have also been investigated using DFT calculations, providing insights into the potential applications of these compounds in optoelectronic devices .

科学研究应用

合成与生物学评估

Taia 等人 (2020) 的一项研究报告了从丁香酚衍生物合成新的杂环系统,包括通过与 1,3-偶极叠氮化物和对氯苯腈的氧化物在 4-烯丙基-2-甲氧基-1-(丙-2-炔-1-氧基)苯 2 上的混合缩合反应得到的 1 衍生物。这些化合物对各种癌细胞系表现出显着的细胞毒性,显示了在癌症研究中的潜在应用 (Taia 等人,2020)。

结构分析

Jan 等人 (2013) 和 Zhang 等人 (2010) 的研究重点是与 2-(丙-2-炔-1-氧基)苯甲腈相关的化合物的结构分析。Jan 等人研究了 3-(丙-2-炔-1-氧基)邻苯二甲腈,分析了其在晶体形式中的分子结构和相互作用,而 Zhang 等人则研究了 1-[3-甲氧基-4-(丙-2-炔-1-氧基)苯基]乙酮,也重点研究了其晶体结构和分子相互作用 (Jan 等人,2013); (Zhang 等人,2010)。

合成与分子研究

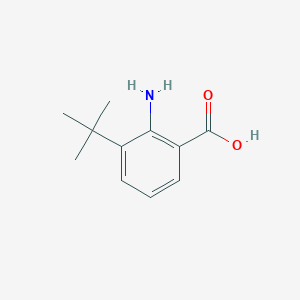

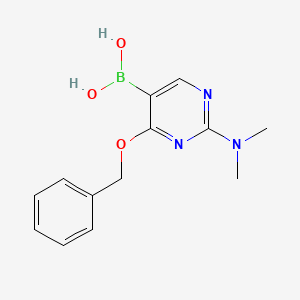

Hasan 和 Shalaby (2016) 合成了 3-(2,6-双(三氟甲基)苯氧基)-6-(丙-2-炔-1-氧基)邻苯二甲腈,并使用 Hartree-Fock 和密度泛函理论进行了分子几何分析。该化合物显示了化学中新型合成途径的潜力 (Hasan 和 Shalaby,2016)。

属性

IUPAC Name |

2-prop-2-ynoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSJHOMNCFIHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452912 | |

| Record name | 2-(prop-2-yn-1-yloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Prop-2-yn-1-yloxy)benzonitrile | |

CAS RN |

65211-56-5 | |

| Record name | 2-(prop-2-yn-1-yloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。